N-({2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}carbonothioyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N~1~-{[2-(2,4-DICHLOROBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-(2-THIENYL)ACETAMIDE is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a dichlorobenzoyl group, a hydrazino group, a carbothioyl group, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{[2-(2,4-DICHLOROBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-(2-THIENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2,4-dichlorobenzoyl chloride with hydrazine hydrate to form 2-(2,4-dichlorobenzoyl)hydrazine. This intermediate is then reacted with thiocarbonyl diimidazole to introduce the carbothioyl group. Finally, the thienyl group is introduced through a reaction with 2-thiophenylacetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-{[2-(2,4-DICHLOROBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-(2-THIENYL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N~1~-{[2-(2,4-DICHLOROBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-(2-THIENYL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N1-{[2-(2,4-DICHLOROBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-(2-THIENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or by binding to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(2,4-Dichlorobenzoyl)hydrazino]carbonothioyl}acetamide
- N-{[2-(2,4-Dichlorobenzoyl)hydrazino]carbonothioyl}isonicotinamide
Uniqueness
N~1~-{[2-(2,4-DICHLOROBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-(2-THIENYL)ACETAMIDE is unique due to the presence of the thienyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and may enhance its efficacy in certain applications .
Properties
Molecular Formula |
C14H11Cl2N3O2S2 |
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Molecular Weight |
388.3 g/mol |
IUPAC Name |
N-[[(2,4-dichlorobenzoyl)amino]carbamothioyl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C14H11Cl2N3O2S2/c15-8-3-4-10(11(16)6-8)13(21)18-19-14(22)17-12(20)7-9-2-1-5-23-9/h1-6H,7H2,(H,18,21)(H2,17,19,20,22) |
InChI Key |
PWONFDDREXFSDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC(=S)NNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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